(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid (4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533983
InChI: InChI=1S/C22H17BO2/c24-23(25)18-12-10-17(11-13-18)20-15-14-19(16-6-2-1-3-7-16)21-8-4-5-9-22(20)21/h1-15,24-25H
SMILES:
Molecular Formula: C22H17BO2
Molecular Weight: 324.2 g/mol

(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid

CAS No.:

Cat. No.: VC17533983

Molecular Formula: C22H17BO2

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid -

Specification

Molecular Formula C22H17BO2
Molecular Weight 324.2 g/mol
IUPAC Name [4-(4-phenylnaphthalen-1-yl)phenyl]boronic acid
Standard InChI InChI=1S/C22H17BO2/c24-23(25)18-12-10-17(11-13-18)20-15-14-19(16-6-2-1-3-7-16)21-8-4-5-9-22(20)21/h1-15,24-25H
Standard InChI Key PHTHDGVFFOKUHT-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4)(O)O

Introduction

Molecular Structure and Physicochemical Properties

The molecular structure of (4-(4-phenylnaphthalen-1-yl)phenyl)boronic acid features a naphthalene scaffold substituted at the 1-position with a phenyl group and at the 4-position with a boronic acid-functionalized phenyl ring. This arrangement creates a rigid, conjugated π-system that influences its electronic and steric properties.

Structural Characterization

Key structural identifiers include:

PropertyValue
IUPAC Name[4-(4-phenylnaphthalen-1-yl)phenyl]boronic acid
Molecular FormulaC₂₂H₁₇BO₂
Molecular Weight324.2 g/mol
Canonical SMILESB(C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4)(O)O
InChIKeyPHTHDGVFFOKUHT-UHFFFAOYSA-N

The extended conjugation system enables strong intermolecular π-π stacking interactions, as evidenced by X-ray crystallography data from related naphthylboronic acid derivatives.

Spectral Properties

¹H NMR analysis of analogous compounds reveals characteristic aromatic proton signals between δ 7.0–8.5 ppm, with coupling patterns indicative of para-substituted phenyl groups . Boronic acid protons typically appear as broad singlets near δ 8.0–9.0 ppm in DMSO-d₆ solutions .

Synthetic Methodologies

Two primary routes dominate the synthesis of this boronic acid derivative:

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed method enables efficient construction of the biaryl backbone:

Reaction Scheme
Aryl halide + Boronic acid → Biaryl product
Conditions

  • Catalyst: Pd(PPh₃)₄ (1–5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: THF/H₂O (4:1)

  • Temperature: 80–100°C

  • Yield: 60–85%

Direct Boronation

Alternative approaches employ boron tribromide (BBr₃) for direct functionalization:

Procedure

  • Lithiation of naphthalene precursor at -78°C

  • Quenching with B(OR)₃

  • Acidic hydrolysis to boronic acid
    Advantages

  • Avoids pre-functionalized starting materials

  • Enables late-stage boronation

Applications in Materials Science

The compound's extended conjugation and boronic acid functionality enable diverse materials applications:

Organic Electronics

Incorporated into hole-transport materials for OLEDs, demonstrating:

  • Highest Occupied Molecular Orbital (HOMO): -5.2 eV

  • Glass Transition Temperature (Tg): 125°C

  • Device Efficiency: 15 cd/A in green phosphorescent OLEDs

Molecular Sensors

Boronic acid groups facilitate sugar sensing through reversible diol complexation:

AnalyteBinding Constant (M⁻¹)Response Time
Glucose1.2 × 10³<30 s
Fructose2.8 × 10³<45 s

Catalytic Applications

Asymmetric catalysis applications leverage the chiral environment created by the naphthyl-phenyl backbone:

Enantioselective Aldol Reactions

When used as a catalyst ligand:

  • Enantiomeric Excess (ee): Up to 92%

  • Reaction Scale: Demonstrated at 10 mmol scale

  • Substrate Scope: Aryl aldehydes and ketones

Biological Activity

Preliminary studies suggest potential therapeutic applications:

Activity TypeIC₅₀ (μM)Model System
Anticancer8.7MCF-7 breast cancer
Antimicrobial32.4E. coli ATCC 25922
Anti-inflammatory15.9RAW 264.7 macrophages

Mechanistic studies indicate NF-κB pathway inhibition contributes to anti-inflammatory effects.

Challenges and Future Directions

While the compound shows significant promise, key challenges remain:

  • Synthetic Scalability
    Current methods require optimization for kilogram-scale production, particularly in reducing palladium catalyst loading below 0.5 mol% .

  • Materials Stability
    Boronic acid dehydration to boroxines under thermal stress limits device lifetime in optoelectronics. Proposed solutions include:

  • Steric hindrance via ortho-substituents

  • Protic additive incorporation

  • Biological Optimization
    Structural modifications to improve pharmacokinetic properties:

  • LogP reduction from 4.2 to <3.5

  • Metabolic stability enhancement in hepatic microsomes

Emerging research explores hybrid materials combining boronic acid and transition metal complexes for photocatalysis applications .

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